Sodium 9-octadecenyl sulphate
Description
Sodium 9-octadecenyl sulphate (CAS 737-31-5) is an anionic surfactant characterized by a monounsaturated C18 hydrocarbon chain with a sulfate group at the terminal position and a Z-configuration double bond at the 9th carbon . Its molecular structure (C₁₈H₃₅SO₄Na) enables high foaming capacity, water solubility, and emulsifying properties, making it suitable for use in cosmetics, detergents, and industrial cleaning agents. Registered in the EU on May 31, 2018, it is structurally distinct from other surfactants due to its unsaturated alkyl chain and sulfate head group .
Properties
CAS No. |
16979-51-4 |
|---|---|
Molecular Formula |
C18H35NaO4S |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
sodium;[(E)-octadec-9-enyl] sulfate |
InChI |
InChI=1S/C18H36O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;/h9-10H,2-8,11-18H2,1H3,(H,19,20,21);/q;+1/p-1/b10-9+; |
InChI Key |
MWZFQMUXPSUDJQ-RRABGKBLSA-M |
SMILES |
CCCCCCCCC=CCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCOS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Other CAS No. |
16979-51-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Structure and Functional Groups
Key Differences :
- Head Group: this compound and Sodium Octoxynol-9 Sulfate share a sulfate group, whereas Sodium oleate has a carboxylate group. Sulfates generally exhibit stronger detergency and foaming than carboxylates .
- Hydrophobic Tail: this compound’s unsaturated C18 chain enhances solubility compared to saturated analogs. Sodium Octoxynol-9 Sulfate’s ethoxylated chain improves water compatibility and stability in hard water .
Q & A
Q. How should researchers contextualize findings on this compound within existing literature?
- Methodology :
- Systematic Reviews : Use databases like SciFinder or Reaxys to compile studies on analogous surfactants (e.g., SDS). Compare adsorption efficiencies, CMC values, and computational parameters.
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., correlation between alkyl chain length and ) .
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